Crotonic acid

Catalog No.
S524471
CAS No.
3724-65-0
M.F
C4H6O2
C4H6O2
CH3-CH=CH-COOH
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotonic acid

CAS Number

3724-65-0

Product Name

Crotonic acid

IUPAC Name

(E)-but-2-enoic acid

Molecular Formula

C4H6O2
C4H6O2
CH3-CH=CH-COOH

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+

InChI Key

LDHQCZJRKDOVOX-NSCUHMNNSA-N

SMILES

CC=CC(=O)O

Solubility

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER
IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT
Water solubility: 8.6X10+4 mg/l at 25 °C
555 g/l in water at 20 °C
8.60E+04 mg/L @ 25 °C (exp)
Solubility in water at 20 °C: soluble
Slightly soluble in water
Soluble (in ethanol)

Synonyms

Crotonic acid; Kyselina krotonova; alpha-Butenoic acid; alpha-Crotonic acid; beta-Methacrylic acid; beta-Methylacrylic acid;

Canonical SMILES

CC=CC(=O)O

Isomeric SMILES

C/C=C/C(=O)O

Description

The exact mass of the compound Crotonic acid is 86.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 94000 mg/l (at 25 °c)86 mg/ml at 25 °c94 mg/ml at 25 °cvery sol in water; sol in ether, acetone & in hot petroleum etherin ethanol @ 25 °c: 52.5% wt/wt; acetone @ 25 °c: 53.0% w/w; in toluene @ 25 °c: 37.5% wt/wtwater solubility: 8.6x10+4 mg/l at 25 °c555 g/l in water at 20 °csolubility in water at 20 °c: solubleslightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8751. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Crotonates - Supplementary Records. It belongs to the ontological category of butenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Polymer Science

Crotonic acid is primarily used in the production of copolymers with various comonomers . These copolymers are often marketed under trade names like Mowilith, Vinnapas, and Vinac . The specific methods of application or experimental procedures would depend on the type of copolymer being produced and the intended use of the product. The outcomes of these processes are various types of copolymers that have a wide range of industrial applications.

Application in Western Blotting

In the field of molecular biology, crotonic acid has been developed as an alternative to stripping for inhibiting horseradish peroxidase (HRP) in sequential detections of chemiluminescent western blotting (WB) . The use of 20% Crotonic acid inhibits HRP used in sequential chemiluminescent WB on polyvinylidene difluoride (PVDF) and Nitrocellul

Application in Western Blotting

In the field of molecular biology, crotonic acid has been developed as an alternative to stripping for inhibiting horseradish peroxidase (HRP) in sequential detections of chemiluminescent western blotting (WB) . The use of 20% Crotonic acid inhibits HRP used in sequential chemiluminescent WB on polyvinylidene difluoride (PVDF) and Nitrocellulose (NC) membrane without losing transferred proteins and damaging the membrane . This method allows for the re-probing of different proteins on the same membrane, improving the efficiency of the western blotting process.

Application in the Leather Industry

Fatty alcohol esters of crotonic acid are employed in the leather industry . The specific methods of application or experimental procedures would depend on the specific process within the leather industry where these est

Application in the Leather Industry

Fatty alcohol esters of crotonic acid are employed in the leather industry . The specific methods of application or experimental procedures would depend on the specific process within the leather industry where these esters are used. The outcomes of these processes could include improved quality or characteristics of the leather products.

Crotonic acid, also known as 2-butenoic acid or α-butenoic acid, features a double bond between the second and third carbon atoms in its chain. Its molecular weight is approximately 86.09 g/mol . The compound exists in two stereoisomeric forms: the trans isomer is found in croton oil, while the cis isomer has been synthesized artificially but does not occur naturally .

Currently, there's limited information on the specific mechanism of action of crotonic acid in biological systems. However, research suggests it might play a role in plant defense mechanisms [].

  • Neutralization: Crotonic acid reacts with bases to form salts and water, releasing heat during the process .
  • Polymerization: It can initiate polymerization reactions, which are significant in producing various polymers .
  • Oxidation and Reduction: Crotonic acid can be oxidized by strong oxidizing agents and reduced by strong reducing agents, leading to diverse products .
  • Reactions with Active Metals: It reacts with active metals to produce hydrogen gas and metal salts .

Crotonic acid exhibits several biological activities:

  • Antimicrobial Properties: It has been studied for its potential antimicrobial effects against various pathogens.
  • Inhibition of Enzymatic Activity: Research indicates that crotonic acid can inhibit certain enzymes, which may have implications in drug design and therapeutic applications .
  • Potential in Cancer Research: Some studies suggest that derivatives of crotonic acid may have anticancer properties, although more research is needed to establish these effects conclusively .

Crotonic acid can be synthesized through various methods:

  • Oxidation of Crotonaldehyde: This is the most common industrial method for producing crotonic acid. The oxidation occurs in batch reactors using oxygen as an oxidizing agent .
  • Sequential Catalytic Reactions: A novel synthesis method involves sequential catalytic oxidation-condensation reactions starting from ethanol. This method utilizes a Soxhlet extractor for improved yield and efficiency .
  • Pyrolysis of Biopolymers: Crotonic acid can also be obtained by pyrolysis of poly(3-hydroxybutyrate), a biodegradable polymer .

Crotonic acid has a wide range of applications:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of various chemicals, including plastics and resins.
  • Agricultural Chemicals: Crotonic acid derivatives are used in the formulation of pesticides and herbicides.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug formulations due to their biological activities .

Studies on crotonic acid interactions with other compounds reveal its reactivity:

  • Reactivity with Bases: It reacts vigorously with strong bases, which can lead to hazardous situations if not handled properly .
  • Compatibility with Other Chemicals: Crotonic acid's interactions with peroxides and diazo compounds can generate flammable gases and heat, necessitating careful handling during chemical processes .

Crotonic acid shares structural similarities with several other compounds. Here’s a comparative overview:

Compound NameFormulaUnique Features
Acrylic AcidC₃H₄O₂A simpler structure; widely used in polymers.
Methacrylic AcidC₄H₆O₂Similar structure but with a methyl group; used in plastics.
Angelic AcidC₅H₈O₂Contains an additional carbon; found naturally.
Tiglic AcidC₅H₈O₂Isomer of angelic acid; used in flavoring agents.

Crotonic acid's unique position as an α,β-unsaturated fatty acid allows it to participate in specific reactions that other similar compounds may not engage in as readily, particularly its ability to undergo polymerization effectively.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue.
White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline]
Solid
WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR.
Off-white powder; Harsh, pungent, acrylic odou

Color/Form

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER)
COLORLESS NEEDLE-LIKE CRYSTALS
WHITE CRYSTALLINE SOLID

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

86.036779430 g/mol

Monoisotopic Mass

86.036779430 g/mol

Boiling Point

185 °C
Boiling point = 169 °C /CIS ISOMER/
BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/
185.00 °C. @ 760.00 mm Hg
189 °C

Flash Point

190 °F (NFPA, 2010)
190 °F (OPEN CUP)
88 °C o.c.

Heavy Atom Count

6

Vapor Density

2.97 (air= 1)
Relative vapor density (air = 1): 2.97

Density

Density = 1.018 at 15 °C/4 °C
Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/
Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/
Relative density (water = 1): 1.02

LogP

0.72
Log Kow = 0.72 /isomer not specified/

Decomposition

Thermal decomposition products include carbon dioxide and carbon monoxide. /Organic acids and related compounds/
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

72 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YW5WZZ4O5Q

GHS Hazard Statements

Aggregated GHS information provided by 1759 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1759 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1754 of 1759 companies with hazard statement code(s):;
H302 (95.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (92.93%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (87.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

24 Pa at 20 °C
Vapor pressure, Pa at 20 °C: 24

Pictograms

Irritant

Corrosive;Irritant

Other CAS

107-93-7
3724-65-0

Metabolism Metabolites

...IT /CROTONIC ACID/ IS KNOWN TO BE CONVERTED TO BETA-HYDROXYBUTYRYL-COA BY THE ENZYME KNOWN AS CROTONASE ENOYL CoA HYDRATE PRESENT IN LIVER & OTHER TISSUES.

Associated Chemicals

2-Butenoic acid (cis);503-64-0

Wikipedia

Crotonic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree
Cosmetics -> Stabilizing

Methods of Manufacturing

Obtained on a commercial scale exclusively by oxygen-air-oxidation of crotonaldehyde.
LAB PROCEDURE USING ALKALINE SILVER OXIDE; FROM ACETALDEHYDE & MALONIC ACID IN PYRIDINE.
Isomerization of vinylacetic acid by warming with 50% sulfuric acid.

General Manufacturing Information

Paint and Coating Manufacturing
2-Butenoic acid: ACTIVE
IT /CROTONIC ACID/ IS PRESENT AS CONSTITUENT OF CROTON OIL.
Only the trans form of crotonic acid and its derivatives have industrial importance as monomers in copolymerization reactions and as intermediates in the synthesis of pharmaceuticals or fungicides.

Dates

Modify: 2023-08-15
1: Alqazzaz MA, Price KL, Lummis SC. Crotonic Acid Blocks the Gloeobacter Ligand-Gated Ion Channel (GLIC) via the Extracellular Domain. Biochemistry. 2016 Oct 14. [Epub ahead of print] PubMed PMID: 27739668.
2: SEMONSKY M, ETTEL V, JELINEK V, ZIKAN V, PUJMAN V. [Chemotherapy of cancer. I. 2,3-Dichloro-4-(2,3,4-trimethoxyphenyl)-crotonic acid gamma-lactone 2,3-dichloro-4-(p-methoxyphenyl)-crotonic acid gamma-lactone]. Cas Lek Cesk. 1954 Feb 19;93(8):201-6. Undetermined Language. PubMed PMID: 13141291.
3: Dierickx PJ. In vitro binding of butyric acid and crotonic acid by the soluble glutathione S-transferases from rat liver. Res Commun Chem Pathol Pharmacol. 1984 Sep;45(3):471-4. PubMed PMID: 6505381.
4: Kuş N, Fausto R. Near-infrared and ultraviolet induced isomerization of crotonic acid in N2 and Xe cryomatrices: first observation of two high-energy trans C-O conformers and mechanistic insights. J Chem Phys. 2014 Dec 21;141(23):234310. doi: 10.1063/1.4903841. PubMed PMID: 25527938.
5: Ried W, Stock P. [Reactions with imide acid esters. VI. Transformation of imide acid esters with beta-amino crotonic acid ester]. Justus Liebigs Ann Chem. 1966 Dec;700:87-91. German. PubMed PMID: 5985740.
6: Jasicka-Misiak I, Wieczorek PP, Kafarski P. Crotonic acid as a bioactive factor in carrot seeds (Daucus carota L.). Phytochemistry. 2005 Jun;66(12):1485-91. PubMed PMID: 15960983.
7: Gompertz D. Crotonic acid, an artefact in screening for organic acidaemias. Clin Chim Acta. 1971 Jul;33(2):457. PubMed PMID: 5000882.
8: Sentein P. [Action of crotonic acid and acetic acid on mitoses of segmentation. Mechanism of dissociations of the achromatic apparatus]. C R Acad Sci Hebd Seances Acad Sci D. 1967 Jul 31;265(5):444-6. French. PubMed PMID: 4963546.
9: STRACK E, KUNZ W. [ON THE DETERMINATION OF CARNITINE AS CROTONIC ACID BETAINE]. Hoppe Seylers Z Physiol Chem. 1963;333:46-56. German. PubMed PMID: 14058286.
10: Clark JM, Pilath HM, Mittal A, Michener WE, Robichaud DJ, Johnson DK. Direct Production of Propene from the Thermolysis of Poly(β-hydroxybutyrate) (PHB). An Experimental and DFT Investigation. J Phys Chem A. 2016 Jan 28;120(3):332-45. doi: 10.1021/acs.jpca.5b09246. Epub 2016 Jan 12. PubMed PMID: 26698331.
11: THOMITZEK WD, ROTZSCH W. [The influence of gama-butyrobetaine, crotonic acid betaine and isomeric carnitine on the growth of a mouse sarcoma]. Acta Biol Med Ger. 1962;8:598-601. German. PubMed PMID: 13920852.
12: Gershon H, Shanks L, Gawiak DE. Antifungal activity of 4-substituted crotonic acid esters. J Med Chem. 1976 Aug;19(8):1069-72. PubMed PMID: 787525.
13: Vaghoo H, Prakash GK, Narayanan A, Choudhary R, Paknia F, Mathew T, Olah GA. Superelectrophilic Activation of Crotonic/Methacrylic Acids: Direct Access to Thiochroman-4-ones from Benzenethiols by Microwave-Assisted One-Pot Alkylation/Cyclic Acylation. Org Lett. 2015 Dec 18;17(24):6170-3. doi: 10.1021/acs.orglett.5b03172. Epub 2015 Dec 4. PubMed PMID: 26636718.
14: Mamvura CI, Moolman FS, Kalombo L, Hall AN, Thantsha MS. Characterisation of the Poly-(Vinylpyrrolidone)-Poly-(Vinylacetate-Co-Crotonic Acid) (PVP:PVAc-CA) Interpolymer Complex Matrix Microparticles Encapsulating a Bifidobacterium lactis Bb12 Probiotic Strain. Probiotics Antimicrob Proteins. 2011 Jun;3(2):97-102. doi: 10.1007/s12602-011-9075-6. PubMed PMID: 26781573.
15: SEMONSKY M, JELINEK V. [Cytostatics from the series of substituted crotonic acid lactones]. G Ital Chemioter. 1956 Jul-Dec;3(3-4):370-9. German. PubMed PMID: 13462185.
16: CROTONIC ACID and its esters. Manuf Chem Aerosol News. 1945 Dec;16:444. PubMed PMID: 21006976.
17: JONES TE, WILSON CO. Aminoalcohol esters of crotonic acid. J Am Pharm Assoc Am Pharm Assoc. 1953 Jun;42(6):340-1. PubMed PMID: 13069315.
18: Lindner E. L-3,4-(3-3,4-dimethoxyphenethylamino-2-hydroxypropoxy)-phenyl- crotonic acid nitrile.HCl (Hoe 224), a beta-blocking agent with high beta 1-selectivity. Arzneimittelforschung. 1984;34(3):270-6. PubMed PMID: 6145430.
19: KUNZ W. [On polarography of crotonic acid betaine]. Hoppe Seylers Z Physiol Chem. 1962 Sep 6;329:62-8. German. PubMed PMID: 13927397.
20: MUSASHI A. [Derivatives of gamma-amino crotonic acid]. Hoppe Seylers Z Physiol Chem. 1956 May 28;304(2-4):69-71. German. PubMed PMID: 13331492.

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